molecular formula C17H19N5O B2561382 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide CAS No. 881567-88-0

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B2561382
CAS No.: 881567-88-0
M. Wt: 309.373
InChI Key: JZVZWUIQWXYSAU-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with an amino group at the 4-position, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 3-position.

Preparation Methods

The synthesis of 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of an aromatic aldehyde with a keto ester in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . This reaction proceeds under mild conditions and yields the desired pyrimido[1,2-a]benzimidazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimido[1,2-a]benzimidazole derivatives.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVZWUIQWXYSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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